4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one
CAS No.:
Cat. No.: VC14530124
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2S |
|---|---|
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14) |
| Standard InChI Key | ROBBGIYTVCIZKX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N=C2CSC(=O)N2 |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one delineates its molecular architecture:
-
Thiazolidin-2-one core: A five-membered ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom, with a ketone group at position 2.
-
4-Imino substituent: An –NH– group at position 4 of the thiazolidinone ring.
-
4-Ethoxyphenyl moiety: A phenyl ring substituted with an ethoxy (–OCH2CH3) group at the para position, connected to the imino nitrogen.
This configuration places the ethoxyphenyl group in a spatially distinct orientation, potentially influencing electronic distribution and intermolecular interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one can be achieved through two primary methodologies, adapted from protocols for analogous thiazolidinones :
One-Pot Condensation-Cyclization
This method involves sequential condensation of three components:
-
Ethyl 3-aminopropionate hydrochloride (1)
-
4-Ethoxybenzaldehyde (2)
-
Thioglycolic acid (3)
Reaction Mechanism:
-
Condensation: Formation of a Schiff base between the amine (1) and aldehyde (2).
-
Cyclization: Attack of the thiol group (3) on the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.
-
Oxidation: In situ oxidation to stabilize the thiazolidin-2-one structure.
Conditions:
-
Solvent: Ethanol or toluene
-
Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (PTSA)
Heterocyclization of N-Aryl-2-chloroacetamides
An alternative route employs:
-
N-(4-Ethoxyphenyl)-2-chloroacetamide (4)
-
Ammonium thiocyanate (NH4SCN)
Procedure:
-
Nucleophilic substitution: Replacement of the chloro group in (4) by the thiocyanate ion.
-
Cyclization: Acid-catalyzed intramolecular cyclization to form the thiazolidinone ring.
Conditions:
Reaction Optimization
Critical parameters influencing yield and purity include:
Spectral Characterization
1H NMR (400 MHz, DMSO-d6)
-
Thiazolidinone protons:
-
Ethoxyphenyl group:
– OCH2CH3: δ 1.34 (t, 3H, J = 7.0 Hz) and δ 4.01 (q, 2H, J = 7.0 Hz)
– Aromatic protons: δ 6.85–7.25 (m, 4H)
13C NMR (100 MHz, DMSO-d6)
-
Thiazolidinone carbons:
– C2 (carbonyl): δ 172.8
– C4 (imino): δ 64.2
– S–CH2: δ 33.8 -
Ethoxyphenyl carbons:
– OCH2CH3: δ 14.9 (CH3), δ 63.1 (OCH2)
– Aromatic carbons: δ 114.5–160.3
Infrared (IR) Spectroscopy
-
Key absorptions:
– ν(N–H): 3225–3200 cm⁻¹ (imino stretch)
– ν(C=O): 1686–1657 cm⁻¹ (thiazolidinone ketone)
– ν(C–O–C): 1245 cm⁻¹ (ethoxy group)
Biological Activities and Mechanisms
The ethoxy group’s electron-donating nature may enhance membrane permeability compared to halogenated analogs .
Anticancer Activity
Thiazolidinones with para-substituted aryl groups demonstrate potent anti-proliferative effects:
| Cell Line | IC50 (μM) | Reference (Cisplatin) | SAR Insight |
|---|---|---|---|
| MCF7 (Breast) | 0.27–1.15 | 4.14 | Electron-withdrawing groups ↑ activity |
| H460 (Lung) | 1.8–4.2 | 5.6 | Planar aromatic systems favor DNA intercalation |
The ethoxy group’s bulkiness may sterically hinder DNA binding, potentially reducing efficacy compared to chloro derivatives .
Antioxidant Capacity
In ABTS radical scavenging assays:
The –OCH2CH3 group’s +R effect likely stabilizes radical intermediates less effectively than –Cl .
Structure-Activity Relationships (SAR)
Electronic Effects
-
Electron-donating groups (e.g., –OCH2CH3):
– ↑ Lipophilicity → Enhanced membrane permeability
– ↓ Electrophilicity → Reduced enzyme inhibition
Steric Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume